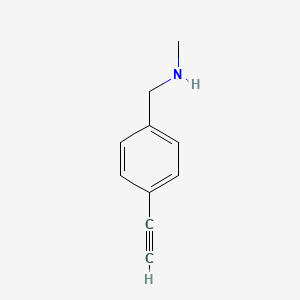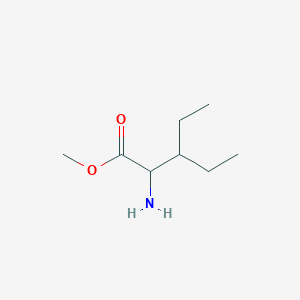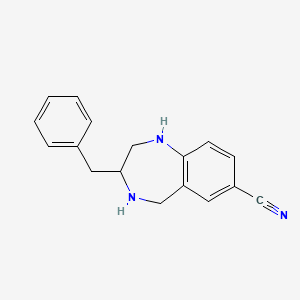-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)
[(2,5-difluorophenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps, starting with the preparation of the difluorophenyl and pyrazolylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:
Fluoxetine: A well-known antidepressant with a similar difluorophenyl group.
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorophenyl group.
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Conclusion
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
Molecular Formula |
C15H19F2N3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H19F2N3/c1-10(2)15-7-13(20(3)19-15)9-18-8-11-6-12(16)4-5-14(11)17/h4-7,10,18H,8-9H2,1-3H3 |
InChI Key |
LXTCAMFHMLQFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate](/img/structure/B11741219.png)
![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)


![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)

